molecular formula C17H15ClO4 B585090 3-Chloro Fenofibric Acid-d6 CAS No. 1346603-07-3

3-Chloro Fenofibric Acid-d6

Cat. No. B585090
M. Wt: 324.79
InChI Key: JIWVJAFWQBLUTA-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro Fenofibric Acid-d6 is the labelled analogue of 3-Chloro Fenofibric Acid, which is an impurity of Fenofibric Acid . It is an active metabolite of fenofibrate and is a PPAR activator .


Synthesis Analysis

A sensitive, high-throughput, and economic liquid chromatographic method for the determination of fenofibric acid in human plasma was developed and validated by ultraviolet detection and tandem mass spectrometry . Fenofibric acid with 2-chloro fenofibric acid-d6 (internal standard) was extracted from 100 µL of human plasma by acetonitrile in a single extraction step .


Molecular Structure Analysis

The molecular formula of 3-Chloro Fenofibric Acid-d6 is C17H9D6ClO4 . The IUPAC name is 2-[4-(3-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid .


Physical And Chemical Properties Analysis

3-Chloro Fenofibric Acid-d6 is a white to off-white solid . It has a melting point of 118-120 °C and is slightly soluble in Chloroform and Methanol .

Scientific Research Applications

Pharmacokinetics

Application Summary

“3-Chloro Fenofibric Acid-d6” is used as an internal standard in the determination of fenofibric acid in human plasma . This is particularly important in pharmacokinetic studies, where the bioavailability of fenofibrate (a lipid regulating agent) under different conditions (food and fasting) is investigated .

Methods of Application

A sensitive, high-throughput, and economic liquid chromatographic method was developed and validated for this purpose . Fenofibric acid with 2-chloro fenofibric acid-d6 (internal standard) was extracted from 100 µL of human plasma by acetonitrile in a single extraction step . The established calibration curve was linear between 0.05–20 µg mL −1 .

Results and Outcomes

The within- and between-day precisions were all below 13% in both LC–MS/MS and LC–UV systems during validation, and accuracies ranged between 91 and 112% . A dramatic decrease in C max and AUC0-72 (3.63- and 1.85-fold, respectively) were observed for Lipanthyl™ MC under fasting conditions with more variable inter subject measurements comparing to the fed state .

Safety And Hazards

3-Chloro Fenofibric Acid-d6 may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-[4-(3-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWVJAFWQBLUTA-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro Fenofibric Acid-d6

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